molecular formula C3H6BO3- B13947195 2-Oxido-1,3,2-dioxaborinane

2-Oxido-1,3,2-dioxaborinane

Cat. No.: B13947195
M. Wt: 100.89 g/mol
InChI Key: GULYBWBCHPPWPY-UHFFFAOYSA-N
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Description

2-Oxido-1,3,2-dioxaborinane is a cyclic boron ester with a unique structure that includes a boron atom bonded to two oxygen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxido-1,3,2-dioxaborinane typically involves the reaction of boronic acids with diols. One common method is the reaction of phenylboronic acid with neopentyl glycol under acidic conditions to form the cyclic ester . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Oxido-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The boron atom can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

2-Oxido-1,3,2-dioxaborinane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxido-1,3,2-dioxaborinane involves its ability to form stable complexes with various molecules. The boron atom in the compound can act as a Lewis acid, accepting electron pairs from donor molecules.

Comparison with Similar Compounds

Uniqueness: 2-Oxido-1,3,2-dioxaborinane is unique due to its specific structure and the presence of the oxido group, which imparts distinct chemical properties. This makes it particularly useful in applications requiring stable boron-containing compounds.

Properties

Molecular Formula

C3H6BO3-

Molecular Weight

100.89 g/mol

IUPAC Name

2-oxido-1,3,2-dioxaborinane

InChI

InChI=1S/C3H6BO3/c5-4-6-2-1-3-7-4/h1-3H2/q-1

InChI Key

GULYBWBCHPPWPY-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)[O-]

Origin of Product

United States

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